N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide
Description
N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring substituted with an ethyl group and a carboxamide group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-2-12-9-20-7-6-18(12)14(19)17-11-5-3-4-10(8-11)13(15)16/h3-5,8,12-13H,2,6-7,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFFKMSRILMMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C(=O)NC2=CC=CC(=C2)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the difluoromethylated phenyl precursor. One common method involves the difluoromethylation of aniline derivatives using difluoromethylation reagents. The resulting difluoromethylated aniline is then subjected to further reactions to introduce the morpholine and carboxamide functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of appropriate catalysts and reaction conditions is crucial to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenyl ketones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The morpholine ring and carboxamide group also contribute to the compound’s overall pharmacological profile by influencing its solubility, stability, and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[3-(trifluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N-[3-(fluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide: Contains a fluoromethyl group instead of a difluoromethyl group.
N-[3-(methyl)phenyl]-3-ethylmorpholine-4-carboxamide: Lacks the fluorine atoms, having a simple methyl group.
Uniqueness
N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
